molecular formula C12H15BO2 B14724196 (3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole CAS No. 6638-69-3

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole

Cat. No.: B14724196
CAS No.: 6638-69-3
M. Wt: 202.06 g/mol
InChI Key: NCNFRQNIFWKJTB-RYUDHWBXSA-N
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Description

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole is a boron-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a dioxaborole ring fused to a benzene ring, and a phenyl group attached to the boron atom. The presence of boron in its structure makes it an interesting compound for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole typically involves the reaction of a phenylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborole ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride or borane.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides and boranes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of (3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets. In biological systems, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boron atom in the compound can form reversible covalent bonds with nucleophilic groups in the enzyme, such as hydroxyl or thiol groups, leading to enzyme inhibition. This mechanism is particularly relevant in the context of boron-based drugs and BNCT.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups and an organic substituent.

    Borate Esters: Compounds with a boron atom bonded to three alkoxy groups.

    Boranes: Compounds with a boron atom bonded to hydrogen atoms.

Uniqueness

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole is unique due to its dioxaborole ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

6638-69-3

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole

InChI

InChI=1S/C12H15BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-3,6-7,11-12H,4-5,8-9H2/t11-,12-/m0/s1

InChI Key

NCNFRQNIFWKJTB-RYUDHWBXSA-N

Isomeric SMILES

B1(O[C@H]2CCCC[C@@H]2O1)C3=CC=CC=C3

Canonical SMILES

B1(OC2CCCCC2O1)C3=CC=CC=C3

Origin of Product

United States

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